4-Methoxyphenyl 2,5-dibromobenzoate
Description
4-Methoxyphenyl 2,5-dibromobenzoate is an aromatic ester featuring a benzoate core substituted with bromine atoms at the 2- and 5-positions and a methoxy group (-OCH₃) at the para position of the phenyl ring (Figure 1). This compound’s structure combines electron-withdrawing bromine substituents with an electron-donating methoxy group, creating a unique electronic profile.
Properties
Molecular Formula |
C14H10Br2O3 |
|---|---|
Molecular Weight |
386.03 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-8-9(15)2-7-13(12)16/h2-8H,1H3 |
InChI Key |
CDFHKCCIGZEQCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of 4-methoxyphenyl 2,5-dibromobenzoate, highlighting substituent effects on molecular properties:
Key Observations:
Methoxy Group Influence: The para-methoxy group’s electron-donating nature likely stabilizes the ester’s electronic structure, as seen in chromophores where methoxy groups enhance nonlinear optical responses .
Substituent Positioning : The 2,5-dibromo arrangement on the benzoate ring may promote symmetry, improving packing efficiency in solid-state structures compared to asymmetric analogs (e.g., 3-bromo or 2,4-dichloro derivatives) .
Functional and Application Comparisons
- Materials Science : Chromophores with bis-(4-methoxyphenyl) groups exhibit enhanced hyperpolarizability (γ) due to strong electron donation, suggesting that this compound could similarly serve in electro-optic materials .
- Pharmaceutical Intermediates: Brominated benzoates are common intermediates in drug synthesis. The 2,5-dibromo substitution pattern may offer regioselective reactivity advantages over mono-halogenated analogs .
- Solubility and Reactivity : Fluorinated analogs (e.g., 4-F derivatives) show higher solubility in polar solvents, whereas brominated compounds may favor hydrophobic environments, impacting their utility in solution-phase reactions .
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